molecular formula C10H9NO5S B15038183 (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B15038183
M. Wt: 255.25 g/mol
InChI Key: ZHBJFZVUANLMAR-NSCUHMNNSA-N
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Description

(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound that features a thienyl group, a methoxycarbonyl group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl derivative, followed by the introduction of the methoxycarbonyl group. The final step involves the formation of the oxobutenoic acid moiety under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, making it useful in understanding biological pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory or anticancer activities, although more research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
  • (2E)-4-{[2-(methoxycarbonyl)furyl]amino}-4-oxobut-2-enoic acid

Uniqueness

What sets (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid apart from similar compounds is its thienyl group, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

(E)-4-[(2-methoxycarbonylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H9NO5S/c1-16-10(15)9-6(4-5-17-9)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+

InChI Key

ZHBJFZVUANLMAR-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)NC(=O)/C=C/C(=O)O

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C=CC(=O)O

Origin of Product

United States

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